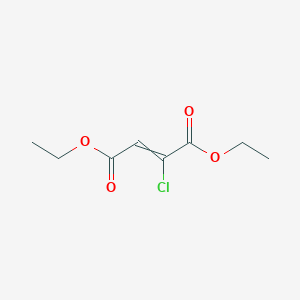
1,4-Diethyl (2Z)-2-chlorobut-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethyl (2Z)-2-chlorobut-2-enedioate is an organic compound with the molecular formula C8H11ClO4 It is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and one of the hydrogen atoms on the double bond is replaced by a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diethyl (2Z)-2-chlorobut-2-enedioate can be synthesized through the esterification of maleic acid with ethanol in the presence of a catalyst, followed by chlorination. The reaction typically involves:
Esterification: Maleic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid to form diethyl maleate.
Chlorination: Diethyl maleate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification and chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial production.
化学反応の分析
Types of Reactions
1,4-Diethyl (2Z)-2-chlorobut-2-enedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols are used under basic conditions.
Addition: Halogens like bromine or hydrogen gas in the presence of a catalyst are used for addition reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Addition: Products include dihalogenated or hydrogenated compounds.
Oxidation: Products include carboxylic acids.
Reduction: Products include alkanes.
科学的研究の応用
1,4-Diethyl (2Z)-2-chlorobut-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the production of polymers, resins, and coatings due to its reactive double bond and ester groups.
作用機序
The mechanism of action of 1,4-Diethyl (2Z)-2-chlorobut-2-enedioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Protein Modification: The compound can modify proteins by reacting with nucleophilic amino acid residues.
類似化合物との比較
1,4-Diethyl (2Z)-2-chlorobut-2-enedioate can be compared with other similar compounds such as diethyl maleate and diethyl fumarate. The key differences include:
Diethyl Maleate: Lacks the chlorine atom and has a different reactivity profile.
Diethyl Fumarate: Is the trans isomer of diethyl maleate and has different physical and chemical properties.
List of Similar Compounds
- Diethyl Maleate
- Diethyl Fumarate
- Diethyl Succinate
特性
IUPAC Name |
diethyl 2-chlorobut-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQTGMCAHZUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B12442677.png)

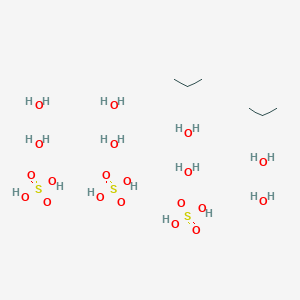
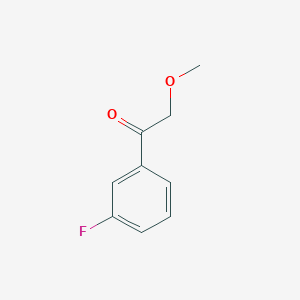
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12442724.png)
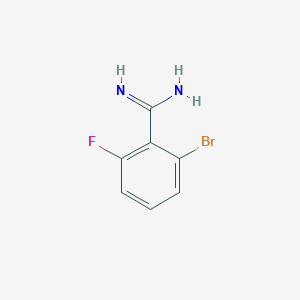
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12442739.png)
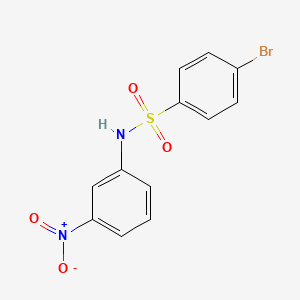
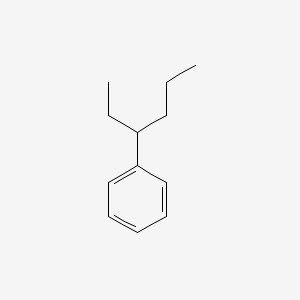
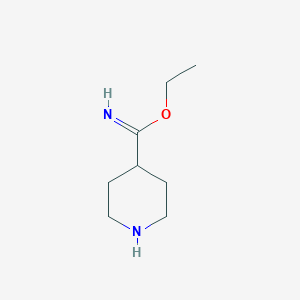
![Amino[3,4-bis(benzyloxy)phenyl]acetic acid](/img/structure/B12442748.png)
![1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane](/img/structure/B12442760.png)
![4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442767.png)
